Zinc Orotate

Description

Properties

IUPAC Name |

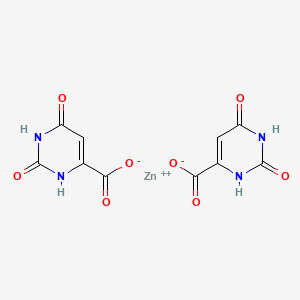

zinc;2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H4N2O4.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMDOZLVAPMCBD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O8Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8071481 | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60388-02-5, 68399-76-8 | |

| Record name | Zinc orotate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60388-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060388025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc orotate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylato-N3,O4)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z722242H10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Orotate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of zinc orotate, a compound of significant interest in nutritional science and pharmaceutical development due to its high bioavailability. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound is a salt formed between zinc and orotic acid (formerly known as vitamin B13). Orotic acid, an intermediate in pyrimidine biosynthesis, is believed to act as a carrier molecule, facilitating the transport of zinc across cellular membranes.[1] This enhanced bioavailability makes this compound a preferred form for zinc supplementation, which is crucial for numerous physiological processes, including immune function, cellular metabolism, and enzymatic activity.[1][2] This guide will explore the common methods for its synthesis and the analytical techniques employed for its characterization.

Synthesis of this compound

The most common method for the synthesis of this compound is through a precipitation reaction in an aqueous solution.[3][4] The following protocol is a generalized procedure based on available literature.

Experimental Protocol: Precipitation Method

Materials:

-

Orotic acid (C₅H₄N₂O₄)

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) or another soluble zinc salt

-

Deionized water

-

Ethanol (for washing)

Procedure:

-

Dissolution of Orotic Acid: Suspend orotic acid in deionized water. The solubility of orotic acid in water is low, so heating and stirring are necessary to achieve a saturated solution. The pH may be adjusted to neutral or slightly alkaline to facilitate dissolution and deprotonation of the carboxylic acid group.

-

Dissolution of Zinc Salt: In a separate vessel, dissolve zinc acetate dihydrate in deionized water.

-

Precipitation: Slowly add the zinc acetate solution to the orotic acid solution with constant stirring. A white precipitate of this compound will form immediately.

-

Reaction Completion and Aging: Continue stirring the mixture for a defined period (e.g., 1-2 hours) to ensure complete reaction. The mixture can be gently heated to promote crystal growth.

-

Filtration and Washing: Isolate the white solid precipitate by vacuum filtration. Wash the product multiple times with deionized water to remove any unreacted starting materials and byproducts, followed by a final wash with ethanol to aid in drying.

-

Drying: Dry the purified this compound in an oven at a specified temperature (e.g., 180°C) to a constant weight.[4] The drying temperature is crucial for obtaining the desired hydration state.

A reported yield for this method is approximately 78.6%.[4]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural properties of the synthesized this compound. The following are key analytical techniques employed.

X-Ray Diffraction (XRD)

Single-crystal X-ray diffraction provides definitive information about the crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. This can be achieved by slow evaporation of the solvent from a dilute reaction mixture or by vapor diffusion techniques.

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature using a specific X-ray source (e.g., Mo-Kα radiation).

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters, space group, and atomic coordinates. The structure is then solved and refined using appropriate crystallographic software.

A study on zinc bis[orotate(1-)] octahydrate revealed a monoclinic crystal system with the space group P2₁/c.[5]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.

Experimental Protocol: Thermogravimetric Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample into an alumina or platinum crucible.

-

Analysis: Place the crucible in the TGA instrument. Heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C).[3]

-

Data Interpretation: The resulting TGA curve plots mass loss against temperature. The decomposition steps can be correlated with the loss of water molecules and the subsequent decomposition of the organic ligand.

For this compound dihydrate, an initial mass loss of around 8.9% between 25 and 300 °C corresponds to the loss of two water molecules.[3][4] Further decomposition occurs at higher temperatures, ultimately leaving a residue of zinc oxide (ZnO).[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and confirm the coordination of the orotate ligand to the zinc ion.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with finely ground potassium bromide. Press the mixture into a transparent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis: Compare the spectrum of this compound with that of orotic acid. The disappearance or significant shift of the carboxylic acid O-H and C=O stretching vibrations, and the appearance of new bands corresponding to the coordinated carboxylate group, confirm the formation of the zinc salt.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for different forms of this compound.

Table 1: Chemical and Physical Properties of this compound Forms

| Property | This compound (Anhydrous) | This compound Dihydrate | Zinc Bis[orotate(1-)] Octahydrate |

| Molecular Formula | C₁₀H₆N₄O₈Zn[6] | C₁₀H₁₀N₄O₁₀Zn[7] | Zn(C₅H₃N₂O₄)₂·8H₂O[5] |

| Molecular Weight | 375.6 g/mol [6] | 411.6 g/mol [7] | 519.7 g/mol |

| Appearance | White to off-white powder | White crystalline powder[8] | Crystalline solid |

| Zinc Content (Theoretical) | 17.41% | 15.89% | 12.58% |

| Zinc Content (Experimental) | - | 15.68%[3] | - |

Table 2: Crystallographic Data for Zinc Bis[orotate(1-)] Octahydrate [5]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.884(2) Å |

| b | 12.896(1) Å |

| c | 6.954(1) Å |

| β | 98.27(1)° |

| Z | 2 |

Table 3: Thermal Decomposition Data for this compound Dihydrate [3]

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 25 - 300 | ~8.9 | Loss of 2 water molecules |

| 300 - 420 | ~64.9 | Decomposition of orotate ligand (release of CO) |

| 490 - 800 | ~8.42 | Decomposition of remnant cyanurate anions |

| Residue | ~18.4% | ZnO |

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Cellular Uptake and Biological Role of this compound

Caption: Proposed mechanism for cellular uptake and biological roles of this compound.

References

- 1. This compound|CAS 68399-76-8|Research Chemical [benchchem.com]

- 2. This compound | 68399-76-8 | FZ33877 | Biosynth [biosynth.com]

- 3. Synthesis and Study of this compound and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H6N4O8Zn | CID 108934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound dihydrate | C10H10N4O10Zn | CID 46942247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Dihydrate Manufacturers, with SDS [mubychem.com]

The Cellular Mechanism of Action of Zinc Orotate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a vast array of physiological processes, acting as a cofactor for hundreds of enzymes and transcription factors.[1] Its intracellular concentration is tightly regulated by a complex network of transporters and binding proteins.[2][3] Orotic acid, an intermediate in pyrimidine biosynthesis, has been utilized as a carrier for various minerals, including zinc, with the rationale of enhancing their bioavailability.[1][4] This technical guide provides an in-depth exploration of the mechanism of action of zinc orotate in cellular models, synthesizing available data on its uptake, cytotoxicity, and influence on key signaling pathways.

Cellular Uptake and Bioavailability of this compound

The mechanism by which this compound enters a cell is believed to involve the independent transport of its two components, zinc and orotic acid, following dissociation in the extracellular environment.

Orotic Acid Transport: Due to its negative charge at physiological pH, orotic acid does not readily diffuse across the cell membrane.[5] Its transport is facilitated by specialized protein carriers. Members of the Solute Carrier (SLC) family, specifically the SLC22 (Organic Anion Transporters or OATs) and SLC5 families, have been implicated in the uptake of orotic acid.[5] Studies have identified OAT2 as a specific transporter for orotic acid, a process driven by the antiport of glutamate.[6] However, other research suggests that the permeation of orotate across the cell membrane can be a slow, non-mediated process.[7]

Zinc Transport: Zinc homeostasis within the cell is maintained by two main families of zinc transporters:[2][3]

-

ZIP (Zrt- and Irt-like Proteins or SLC39A) transporters: These are primarily responsible for the influx of zinc into the cytoplasm from the extracellular space or from intracellular organelles.[8]

-

ZnT (Zinc Transporter or SLC30A) transporters: These transporters function to decrease cytoplasmic zinc concentrations by facilitating its efflux from the cell or into intracellular compartments.[2]

The bioavailability of zinc from this compound at the cellular level is a subject of ongoing discussion. While some sources suggest that the orotate moiety enhances mineral absorption and cellular uptake,[1] direct comparative studies in cellular models are limited. An in vivo study in rabbits indicated that this compound has a slower oral absorption phase compared to the more soluble zinc sulfate and zinc pantothenate.[9]

Quantitative Data on Cellular Effects

Quantitative data on the specific effects of this compound in cellular models is sparse. However, comparative studies with other zinc salts provide valuable context.

Table 1: Comparative Cytotoxicity of Various Zinc Salts in PC12 Cells

| Zinc Salt | Cytotoxicity Classification | Concentration Range for Significant Effects |

| Zinc Citrate | High | 0.05 - 0.3 mM |

| Zinc Sulfate | High | 0.1 - 0.3 mM |

| This compound | Moderate | 0.1 - 0.3 mM |

| Zinc Acetate | Moderate | 0.1 - 0.3 mM |

| Zinc Chloride | Moderate | 0.1 - 0.3 mM |

| Zinc Gluconate | Moderate | 0.1 - 0.3 mM |

| Zinc Histidinate | Low | > 0.3 mM |

| Data summarized from a comparative in vitro toxicity study in neuronal PC12 cells.[10] |

Signaling Pathways Modulated by Zinc

Zinc is a known modulator of several key intracellular signaling pathways that regulate cell growth, proliferation, and survival. While direct evidence for this compound is limited, the effects of intracellular zinc are well-documented.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth and metabolism. Zinc has been shown to activate this pathway. For instance, in Caco-2 intestinal cells, zinc supplementation led to the phosphorylation of both AKT and mTOR, which was associated with enhanced intestinal barrier function.[11] The release of zinc from intracellular stores via the ZIP7 transporter has also been shown to be a driver of PI3K/AKT and mTOR signaling.[12]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and survival. Zinc influx has been demonstrated to activate the MAPK pathway, often starting with the activation of Ras, an upstream signaling node.[2] The activation of ERK by zinc can have dual roles, contributing to either cell survival or, at higher concentrations, to neurotoxicity.[13]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in cellular models.

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare a sterile stock solution of this compound for supplementation in cell culture media.

Materials:

-

This compound powder

-

High-purity water (e.g., Milli-Q or WFI)

-

Sterile conical tubes

-

Sterile 0.22 µm syringe filter

-

Analytical balance

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment.

-

Dissolution: Due to the low solubility of this compound, it may be necessary to first dissolve it in a small amount of a suitable solvent or to prepare a fine suspension in high-purity water. Sonication may aid in dissolution/suspension.

-

Dilution: Dilute the dissolved or suspended this compound in high-purity water to the desired stock concentration.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Storage: Store the sterile stock solution at 4°C, protected from light.

Protocol 2: Cytotoxicity Assay using MTT

Objective: To determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

-

Adherent cells (e.g., PC12, HEK293)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Measurement of Intracellular Zinc using a Fluorescent Probe

Objective: To quantify the relative changes in intracellular labile zinc concentration following treatment with this compound.

Materials:

-

Cells cultured on glass-bottom dishes or black, clear-bottom 96-well plates

-

Fluorescent zinc indicator (e.g., FluoZin-3 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Dye Loading: Wash the cells with HBSS and then incubate them with the fluorescent zinc indicator (e.g., 1-5 µM FluoZin-3 AM) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove excess dye.

-

Treatment: Add HBSS containing the desired concentration of this compound to the cells.

-

Imaging/Measurement: Immediately begin acquiring fluorescence images using a microscope or measuring fluorescence intensity with a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

-

Data Analysis: Quantify the changes in fluorescence intensity over time relative to baseline or to untreated control cells.

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Intracellular Free Zinc in Living Cortical Neurons: Routes of Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparing the Influence of High Doses of Different Zinc Salts on Oxidative Stress and Energy Depletion in IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of uptake and neuroprotective potential of seven zinc-salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. The bioavailability and pharmacokinetics of three zinc salts: zinc pantothenate, zinc sulfate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Phosphorylation of zinc channel ZIP7 drives MAPK, PI3K and mTOR growth and proliferation signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ERK signaling leads to mitochondrial dysfunction in extracellular zinc-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Journey of Zinc Orotate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace mineral, plays a pivotal role in a myriad of physiological processes, from immune function to enzymatic activity. Its therapeutic efficacy, however, is intrinsically linked to its bioavailability—the efficiency with which it is absorbed and utilized by the body. Zinc orotate, a salt formed from zinc and orotic acid, has garnered attention for its purported high bioavailability. This technical guide provides an in-depth exploration of the cellular uptake and metabolic pathways of this compound, offering a comprehensive resource for professionals in research and drug development. By synthesizing available data, detailing experimental methodologies, and visualizing complex biological processes, this document aims to elucidate the mechanisms underpinning the cellular journey of this intriguing compound.

Data Presentation: Quantitative Insights into Bioavailability

The following tables summarize key quantitative data from comparative studies on zinc salt bioavailability. While direct, extensive quantitative data for this compound remains somewhat limited in publicly accessible literature, the following provides a structured overview of available and related information.

Table 1: Comparative Pharmacokinetics of Zinc Salts in Rabbits

| Parameter | This compound | Zinc Sulfate | Zinc Pantothenate |

| Administration | Oral & Parenteral | Oral & Parenteral | Oral & Parenteral |

| Absorption Phase (Ka) (Oral) | Slower | Faster | Faster |

| Distribution Phase (α) (Parenteral) | Faster | Slower | Slower |

| Elimination Phase (β) (Parenteral) | Faster | Slower | Slower |

| Data sourced from a pharmacokinetic study in rabbits, highlighting the distinct absorption and distribution profile of this compound compared to other zinc salts.[1] |

Table 2: Comparative Bioavailability of Various Zinc Supplements

| Zinc Salt | Relative Bioavailability/Absorption | Key Findings |

| Zinc Glycinate | Higher than Zinc Gluconate | - |

| Zinc Gluconate | Higher than Zinc Oxide | - |

| Zinc Citrate | Similar to Zinc Gluconate | - |

| This compound | Suggested high bioavailability | Orotic acid acts as an efficient mineral transporter.[1] |

| Zinc Sulfate | Lower than some organic salts | - |

| Zinc Methionine | - | - |

| Zinc Picolinate | - | - |

| This table provides a qualitative summary of findings from various studies comparing the bioavailability of different zinc salts. Direct quantitative comparisons involving this compound are not readily available in the public domain. |

Cellular Uptake and Metabolic Pathways

The cellular uptake of this compound is hypothesized to be a multi-faceted process, leveraging the transport mechanisms for both its constituent parts: zinc and orotic acid.

Proposed Cellular Uptake Mechanism of this compound

It is postulated that this compound may be absorbed through a combination of pathways:

-

Dissociation and Independent Uptake: In the gastrointestinal lumen, this compound may partially dissociate into zinc ions (Zn²⁺) and orotate anions.

-

Zinc Ions (Zn²⁺): Primarily absorbed by intestinal enterocytes through Zrt- and Irt-like proteins (ZIP) transporters, particularly ZIP4.

-

Orotate: Transported into cells via solute carrier (SLC) family transporters, such as members of the SLC22 and SLC5 families.

-

-

Uptake of the Intact Complex: The neutral charge of the this compound complex may facilitate its passage through cellular membranes, a characteristic that is believed to contribute to its high bioavailability. The specific transporters for the intact complex have not yet been fully elucidated.

Once inside the cell, the complex would dissociate, releasing zinc and orotate to participate in their respective metabolic pathways.

Metabolic Fate of Zinc and Orotic Acid

-

Zinc: Upon entering the cell, zinc is utilized in various cellular processes. It can be incorporated into metalloenzymes, stored bound to metallothionein, or transported out of the cell or into intracellular compartments by Zinc Transporters (ZnT).

-

Orotic Acid: Orotic acid is a key intermediate in the de novo pyrimidine biosynthesis pathway.[2][3] It is converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase, and subsequently to uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides essential for DNA and RNA synthesis.[2][4] This metabolic conversion primarily occurs in the liver.[2]

Experimental Protocols

Detailed below are representative experimental protocols for studying the cellular uptake and metabolism of this compound, adapted from established methodologies for other zinc salts and metabolic pathway analysis.

In Vitro Cellular Uptake Assay using Caco-2 Cells

Objective: To quantify the uptake of zinc from this compound in a human intestinal epithelial cell model.

Materials:

-

Caco-2 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)

-

This compound, zinc sulfate (as a control)

-

Hanks' Balanced Salt Solution (HBSS)

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)

Methodology:

-

Cell Culture and Differentiation:

-

Seed Caco-2 cells on Transwell® inserts at a density of 6 x 10⁴ cells/cm².

-

Culture the cells for 21 days to allow for differentiation into a polarized monolayer, mimicking the intestinal barrier.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Uptake Experiment:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add HBSS containing various concentrations of this compound or zinc sulfate to the apical (upper) chamber.

-

Incubate the plates at 37°C for predetermined time points (e.g., 30, 60, 120 minutes).

-

At each time point, remove the apical solution and wash the monolayers three times with ice-cold HBSS to stop the uptake process.

-

-

Cell Lysis and Zinc Quantification:

-

Lyse the cells in the Transwell® inserts using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).

-

Measure the zinc concentration in the cell lysates using ICP-MS or AAS.

-

-

Data Analysis:

-

Normalize the zinc uptake to the protein concentration (e.g., ng zinc/mg protein).

-

Compare the uptake of zinc from this compound to that from zinc sulfate.

-

Perform kinetic analysis to determine parameters such as Vmax and Km.

-

Analysis of Orotic Acid Metabolism in Hepatocytes

Objective: To investigate the conversion of the orotate moiety of this compound into pyrimidine nucleotides in a liver cell model.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

-

Cell culture medium appropriate for the chosen cell type

-

This compound

-

[¹⁴C]-labeled orotic acid (for tracing)

-

Perchloric acid

-

High-Performance Liquid Chromatography (HPLC) system with a radiodetector

Methodology:

-

Cell Culture and Treatment:

-

Culture hepatocytes in appropriate flasks or plates until they reach a suitable confluency.

-

Treat the cells with this compound containing a known amount of [¹⁴C]-labeled orotic acid for various time points.

-

-

Metabolite Extraction:

-

Wash the cells with ice-cold PBS.

-

Extract the intracellular metabolites by adding ice-cold perchloric acid (e.g., 0.5 M).

-

Scrape the cells and collect the cell suspension.

-

Centrifuge to pellet the protein and nucleic acid precipitates.

-

Neutralize the supernatant with potassium hydroxide.

-

-

HPLC Analysis:

-

Analyze the neutralized extracts by HPLC to separate the different pyrimidine nucleotides (orotate, OMP, UMP, etc.).

-

Use a radiodetector to quantify the amount of ¹⁴C incorporated into each nucleotide peak.

-

-

Data Analysis:

-

Calculate the rate of conversion of orotic acid to its downstream metabolites.

-

Assess the impact of different concentrations of this compound on the pyrimidine biosynthesis pathway.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the cellular uptake and metabolic effects of this compound.

Caption: Proposed cellular uptake pathways of this compound in an intestinal enterocyte.

Caption: Workflow for assessing this compound uptake in Caco-2 cells.

References

- 1. The bioavailability and pharmacokinetics of three zinc salts: zinc pantothenate, zinc sulfate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of orotic acid: lack of orotate phosphoribosyltransferase in rat intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. youtube.com [youtube.com]

Zinc Orotate: A Technical Guide to its Role in Enzymatic and Metabolic Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc is an indispensable trace element, integral to a vast array of enzymatic and metabolic functions. Its bioavailability is a critical determinant of its physiological efficacy. Zinc orotate, a salt of zinc and orotic acid, has garnered attention for its purported high bioavailability. This technical guide provides an in-depth exploration of the role of this compound in enzymatic and metabolic processes, drawing upon the established functions of its constituent parts. While direct comparative quantitative data on the enzymatic and metabolic effects of this compound versus other zinc salts are limited, this document synthesizes the available information to provide a comprehensive overview. It details the fundamental roles of zinc as an enzymatic cofactor and signaling ion, and of orotic acid as a key intermediate in pyrimidine biosynthesis. Furthermore, this guide presents detailed experimental protocols for investigating the bioavailability and metabolic impact of zinc supplementation, which can be adapted for the specific study of this compound. Finally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved.

Introduction

Zinc is the second most abundant trace metal in the human body after iron and is essential for the function of over 300 enzymes, participating in all classes of enzymatic reactions. It plays critical roles in protein synthesis, DNA synthesis, cell division, immune function, and the metabolism of carbohydrates, lipids, and proteins. Orotic acid, a key intermediate in the de novo biosynthesis of pyrimidines, is fundamental for the production of DNA and RNA.

This compound is a chelated form of zinc where the zinc ion is bound to orotic acid. This combination is thought to enhance the bioavailability of zinc by utilizing the orotate molecule as a carrier to facilitate its transport across cellular membranes. This guide delves into the biochemical and metabolic significance of this compound, examining the individual and synergistic roles of zinc and orotic acid.

The Role of Zinc in Enzymatic and Metabolic Processes

Zinc's involvement in cellular metabolism is multifaceted, encompassing catalytic, structural, and regulatory functions.

Zinc as an Enzymatic Cofactor

Zinc-dependent enzymes, or metalloenzymes, are ubiquitous in the body. Zinc can either be directly involved in the catalytic activity at the active site or be crucial for maintaining the structural integrity of the enzyme.

-

Carbonic Anhydrase: This enzyme, critical for pH regulation and CO2 transport, contains a zinc ion at its active site that is essential for its catalytic function.

-

Alkaline Phosphatase: This enzyme is involved in bone mineralization and nutrient absorption, and its activity is dependent on zinc.

-

Superoxide Dismutase (SOD): The copper-zinc superoxide dismutase (Cu,Zn-SOD) is a key antioxidant enzyme that protects cells from oxidative damage. Zinc plays a structural role in this enzyme.

-

Alcohol Dehydrogenase: This enzyme, responsible for the metabolism of ethanol, requires zinc for its catalytic activity.

Zinc in Metabolic Pathways

Zinc is a linchpin in the metabolism of major macronutrients:

-

Carbohydrate Metabolism: Zinc is involved in the synthesis, storage, and secretion of insulin, a key hormone in glucose homeostasis.

-

Lipid Metabolism: Zinc plays a role in the metabolism of essential fatty acids and the formation of lipoproteins.

-

Protein Metabolism: Zinc is essential for protein synthesis and degradation, being a cofactor for various proteases and peptidases.

Zinc in Gene Expression

Zinc-finger proteins are a class of transcription factors that bind to DNA and regulate gene expression. The "zinc-finger" motif is a structural characteristic where a zinc ion stabilizes the protein's folding, allowing it to interact with DNA. A key example is the Metal-Responsive Transcription Factor-1 (MTF-1), which, upon binding to zinc, translocates to the nucleus and activates the expression of genes involved in zinc homeostasis and detoxification.

The Role of Orotic Acid in Metabolic Processes

Orotic acid is a pivotal intermediate in the de novo synthesis of pyrimidine nucleotides, which are the building blocks of DNA and RNA.

Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines begins with the formation of carbamoyl phosphate and its subsequent reaction with aspartate to form N-carbamoylaspartate. A series of enzymatic reactions then leads to the formation of orotic acid. Orotic acid is then converted to orotidine 5'-monophosphate (OMP), which is subsequently decarboxylated to uridine 5'-monophosphate (UMP). UMP is the precursor for all other pyrimidine nucleotides (UTP, CTP, and TTP).

The provision of orotic acid through this compound supplementation could potentially enhance the intracellular pool of pyrimidine nucleotides, thereby supporting processes with high demands for nucleic acid synthesis, such as cell growth and tissue repair.

Metabolic Regulation

Orotic acid levels can be indicative of the status of pyrimidine and urea cycle metabolism. Elevated levels of orotic acid in urine can be a marker for certain metabolic disorders.

This compound: Bioavailability and Cellular Uptake

The bioavailability of zinc from various supplements is a key factor in their effectiveness. This compound is suggested to have high bioavailability due to the neutral charge of the complex and the ability of orotic acid to act as a transporter across cell membranes.

Proposed Mechanism of Enhanced Uptake

The orotate molecule is thought to act as a carrier, facilitating the transport of zinc through the cell membrane. Once inside the cell, the zinc ion is released to participate in cellular metabolism. This proposed mechanism of ligand-assisted uptake may contribute to the efficient restoration of intracellular zinc levels.

The maintenance of intracellular zinc concentrations is tightly regulated by two families of zinc transporters: the ZIP (Zrt- and Irt-like protein) family, which increases cytosolic zinc, and the ZnT (Zinc Transporter) family, which decreases cytosolic zinc. The orotate-mediated uptake of zinc would still be subject to this intricate homeostatic control.

Quantitative Data

Direct quantitative data comparing the effects of this compound on enzyme kinetics and metabolic pathways with other zinc salts is scarce in the publicly available literature. The following tables summarize relevant quantitative information on zinc homeostasis and the kinetics of a key zinc-dependent enzyme.

Table 1: Typical Zinc Concentrations in Cellular Compartments

| Cellular Compartment | Typical Free Zinc Concentration | Reference |

| Cytosol | Picomolar to low nanomolar | |

| Mitochondria | Variable, can accumulate zinc | |

| Endoplasmic Reticulum | Higher than cytosol | |

| Golgi Apparatus | Higher than cytosol | |

| Total Intracellular Zinc | 200-300 µM | **** |

Table 2: Kinetic Parameters of a Zinc-Dependent Enzyme (Human Carbonic Anhydrase II)

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| CO2 | 12 | 1.4 x 106 | 1.17 x 108 |

Note: These values are for the native enzyme and are provided as a baseline for the catalytic efficiency of a zinc-dependent enzyme. Studies are needed to determine how these parameters are affected by different forms of zinc supplementation.

Experimental Protocols

The following protocols are detailed methodologies for key experiments that can be used to investigate the enzymatic and metabolic effects of this compound.

Protocol for Assessing Relative Zinc Bioavailability using a Caco-2 Cell Model

This protocol is adapted from in vitro methods used to assess the bioavailability of minerals.

Objective: To determine the relative bioavailability of zinc from this compound compared to other zinc salts (e.g., zinc sulfate, zinc gluconate) using the Caco-2 human colon adenocarcinoma cell line as a model for the intestinal epithelium.

Methodology:

-

Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. Cells are seeded onto permeable Transwell inserts and allowed to differentiate for 21 days to form a polarized monolayer.

-

Preparation of Zinc Solutions: Equimolar solutions of this compound, zinc sulfate, and zinc gluconate are prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Transport Assay:

-

The apical (upper) chamber of the Transwell is washed and incubated with the transport buffer.

-

The different zinc solutions are added to the apical chamber.

-

Samples are taken from the basolateral (lower) chamber at various time points (e.g., 0, 30, 60, 90, 120 minutes).

-

-

Zinc Quantification: The concentration of zinc in the basolateral samples is determined using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for each zinc salt. The relative bioavailability of this compound is determined by comparing its Papp value to that of the other zinc salts.

Protocol for Measuring Intracellular Zinc Concentration using a Fluorescent Probe

Objective: To quantify the change in intracellular labile zinc concentration in a cell line (e.g., HEK293) after treatment with this compound.

Methodology:

-

Cell Culture and Plating: HEK293 cells are cultured in DMEM and seeded into a 96-well black, clear-bottom plate.

-

Loading with Fluorescent Probe: The cells are washed and then incubated with a cell-permeable fluorescent zinc indicator, such as FluoZin-3 AM, in a suitable buffer.

-

This compound Treatment: The cells are then treated with various concentrations of this compound. A positive control (e.g., zinc pyrithione) and a negative control (e.g., the zinc chelator TPEN) are also included.

-

Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorescence plate reader.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular labile zinc concentration. The data is often normalized to the baseline fluorescence before treatment.

Protocol for Determining the Activity of a Zinc-Dependent Enzyme (Alkaline Phosphatase)

Objective: To assess the effect of this compound supplementation on the activity of alkaline phosphatase in cell lysates or serum.

Methodology:

-

Sample Preparation:

-

Cell Lysates: Cells are cultured and treated with different zinc compounds. The cells are then lysed to release intracellular proteins.

-

Serum: Blood samples are collected from subjects before and after a period of zinc supplementation.

-

-

Enzyme Assay:

-

A reaction mixture containing a buffer (e.g., Tris-HCl), a substrate (e.g., p-nitrophenyl phosphate, pNPP), and MgCl2 is prepared.

-

The cell lysate or serum sample is added to the reaction mixture.

-

The reaction is incubated at a specific temperature (e.g., 37°C).

-

The production of the colored product, p-nitrophenol, is measured spectrophotometrically at 405 nm over time.

-

-

Data Analysis: The rate of the reaction (change in absorbance per minute) is calculated and is proportional to the alkaline phosphatase activity. The activity is typically expressed in units per liter (U/L) or units per milligram of protein.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: De novo pyrimidine biosynthesis pathway, highlighting the role of orotic acid.

Caption: Activation of Metal-Responsive Transcription Factor-1 (MTF-1) by zinc.

Experimental Workflows

Caption: Workflow for assessing zinc bioavailability using the Caco-2 cell model.

Caption: Workflow for determining zinc-dependent enzyme activity.

Conclusion and Future Directions

This compound presents a potentially highly bioavailable form of zinc, which, based on the fundamental roles of its components, can be inferred to play a significant role in enzymatic and metabolic processes. The orotic acid moiety may not only enhance zinc uptake but also contribute to the pyrimidine nucleotide pool, supporting nucleic acid synthesis. However, there is a clear need for direct, quantitative, comparative studies to elucidate the specific advantages of this compound over other zinc salts in modulating enzyme kinetics and metabolic pathways. The experimental protocols detailed in this guide provide a framework for conducting such research. Future investigations should focus on head-to-head comparisons of different zinc forms in both in vitro and in vivo models to provide the empirical data necessary to fully understand and leverage the potential benefits of this compound in research, and clinical settings.

An In-depth Technical Guide on the Molecular Interactions of Zinc with Proteins: A Focus on Zinc Orotate as a Delivery System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc is an essential trace element vital for a vast array of physiological processes, acting as a catalytic cofactor, a structural stabilizer for proteins, and a signaling molecule. Zinc orotate, a salt of zinc and orotic acid, is a nutritional supplement purported to have high bioavailability, suggesting an efficient mechanism for delivering zinc to cells and their protein targets. While the direct molecular interactions of the intact this compound complex with proteins are not extensively documented in current scientific literature, this guide provides a comprehensive overview of the subsequent molecular interactions of zinc ions with key proteins following their dissociation from the orotate carrier. We delve into the thermodynamics and structural basis of zinc binding to major transport and storage proteins, explore its influence on critical signaling pathways, and detail the experimental methodologies employed to elucidate these interactions. This technical guide aims to serve as a foundational resource for researchers in nutrition, biochemistry, and drug development, highlighting both our current understanding and the existing knowledge gaps in the field.

Introduction: this compound and Bioavailability

This compound is a chelated form of zinc, where zinc is bound to orotic acid. Orotic acid, a precursor in pyrimidine synthesis, is thought to act as a biological carrier, potentially enhancing the absorption and cellular uptake of zinc.[1] The prevailing hypothesis is that this compound dissociates, and the liberated zinc ions are then available to interact with cellular machinery, including transport and target proteins.[1][2] While the precise mechanisms of how orotate facilitates zinc bioavailability are still under investigation, the focus of this guide is on the well-characterized molecular interactions of zinc ions with key protein players once they are made available to the cell.

Cellular Zinc Transport: The Role of ZIP and ZnT Transporters

The intracellular concentration of zinc is tightly regulated by two main families of zinc transporter proteins: the ZIP (Zrt-, Irt-like Protein or SLC39A) family and the ZnT (Zinc Transporter or SLC30A) family.[3][4]

-

ZIP Transporters: These proteins are responsible for the influx of zinc into the cytoplasm from the extracellular space or from intracellular organelles.[3][4] There are 14 known members of the human ZIP family, each with specific tissue distribution and regulatory mechanisms.[4] The transport mechanism of some ZIP transporters is thought to be voltage-dependent.[5]

-

ZnT Transporters: Conversely, the ZnT family, comprising 10 members in humans, mediates the efflux of zinc from the cytoplasm to the extracellular space or into intracellular compartments, such as the Golgi apparatus and synaptic vesicles.[4][6] This efflux is often coupled to a proton exchange, utilizing the proton motive force.[3]

The coordinated action of ZIP and ZnT transporters maintains zinc homeostasis within a narrow physiological range, preventing both deficiency and toxicity.[7]

Visualizing Zinc Transport

Below is a simplified workflow illustrating the cellular uptake and efflux of zinc ions.

Caption: Cellular uptake and efflux of zinc ions mediated by ZIP and ZnT transporters.

Molecular Interactions with Key Proteins

Once inside the cell, zinc ions interact with a multitude of proteins. Here, we focus on two major zinc-binding proteins, human serum albumin and metallothionein, for which quantitative binding data are available.

Human Serum Albumin (HSA)

Human serum albumin is the primary carrier of zinc in the bloodstream.[8] It possesses at least one high-affinity binding site for zinc, with additional lower-affinity sites.[8][9]

Structural Insights: X-ray crystallography and NMR studies have identified the primary zinc-binding site at the interface of domains I and II of HSA.[10][11] This site involves coordination with nitrogen and oxygen ligands from several amino acid residues:

-

His-67 (from domain I)

-

Asn-99 (from domain I)

-

His-247 (from domain II)

-

Asp-249 (from domain II)

The binding of fatty acids to albumin can allosterically modulate zinc binding, suggesting a regulatory interplay between nutrient transport.[10][11]

Quantitative Binding Data: Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic parameters of zinc binding to HSA.

| Protein | Binding Site | Binding Constant (K_a) (L/mol) | Number of Sites (N) | Enthalpy (ΔH) | Entropy (ΔS) | Driving Force |

| Human Serum Albumin (HSA) | High-affinity | 2.72 x 10⁵[9] | 1.40[9] | Exothermic[9] | Favorable[9] | Enthalpy and Entropy[9] |

| Low-affinity | 3.78 x 10³[9] | 1.55[9] | Exothermic[9] | Unfavorable[9] | Enthalpy[9] |

Metallothioneins (MTs)

Metallothioneins are small, cysteine-rich proteins that play a crucial role in zinc homeostasis and detoxification of heavy metals.[13][14] They act as intracellular zinc buffers, sequestering and releasing zinc ions in a controlled manner.[15]

Structural Insights: MTs contain two distinct metal-thiolate clusters, the alpha and beta domains, which can bind a total of seven zinc ions.[1] The zinc ions are coordinated exclusively by the sulfur atoms of cysteine residues.[16]

Quantitative Binding Data: The binding of zinc to MTs is a thermodynamically complex process, characterized by a highly favorable entropy change that overcomes an unfavorable enthalpy change.[1][13] This is attributed to the release of protons from the cysteine thiols upon zinc binding.[1]

| Protein | Metal Ion | Binding Characteristics | Enthalpy (ΔH) | Entropy (ΔS) | Driving Force |

| Metallothionein (MT) | Zn²⁺ | Sequential binding to two clusters | Unfavorable[1] | Highly Favorable[1] | Entropy[1] |

Modulation of Signaling Pathways and Enzyme Activity

The bioavailability of zinc, facilitated by carriers like orotate, has profound effects on various cellular processes, including signal transduction and enzyme function.

Insulin Signaling Pathway

Zinc plays a critical role in insulin synthesis, storage, and signaling.[13][14] Zinc ions are co-secreted with insulin from pancreatic β-cells and can modulate the insulin signaling cascade in target tissues like skeletal muscle and adipocytes.[13][14] Zinc has been shown to activate key components of the insulin signaling pathway, including Akt (protein kinase B), leading to increased glucose uptake.[10][14]

Caption: Simplified overview of the insulin signaling pathway and the modulatory role of zinc.

Superoxide Dismutase (SOD)

Copper-zinc superoxide dismutase (Cu/Zn-SOD or SOD1) is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[17] Zinc plays a crucial structural role in SOD1, stabilizing the enzyme and facilitating its catalytic activity.[18] Studies have shown that zinc supplementation can increase the activity of SOD, thereby enhancing the cellular antioxidant defense system.[18][19]

Experimental Protocols

A variety of biophysical and biochemical techniques are employed to study the molecular interactions of zinc with proteins.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution.[9] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (N) in a single experiment.[20]

General Protocol:

-

Sample Preparation: The protein of interest is dialyzed extensively against a suitable buffer to remove any bound metals. The zinc salt solution (e.g., ZnCl₂) is prepared in the same buffer.

-

ITC Experiment: The protein solution is placed in the sample cell of the calorimeter, and the zinc solution is loaded into the injection syringe.

-

Titration: A series of small injections of the zinc solution are made into the protein solution at a constant temperature.

-

Data Analysis: The heat change associated with each injection is measured. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of zinc to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site or two-site binding model) to extract the thermodynamic parameters.[21]

Caption: A generalized workflow for studying zinc-protein interactions using Isothermal Titration Calorimetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for obtaining atomic-resolution structural information about protein-metal interactions.[22][23] It can be used to identify the specific amino acid residues involved in zinc coordination and to characterize conformational changes upon binding.[22][23]

General Protocol (using ¹H-¹⁵N HSQC):

-

Protein Expression and Labeling: The protein of interest is expressed in a minimal medium containing ¹⁵N-labeled ammonium chloride as the sole nitrogen source to produce a uniformly ¹⁵N-labeled protein.

-

Sample Preparation: The purified ¹⁵N-labeled protein is prepared in a suitable NMR buffer.

-

NMR Titration: A series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded as a zinc solution is titrated into the protein sample.

-

Data Analysis: The HSQC spectrum displays a peak for each backbone amide proton-nitrogen pair. Upon zinc binding, residues at or near the binding site will experience a change in their chemical environment, resulting in chemical shift perturbations (movement of peaks) or line broadening in the spectrum. By tracking these changes, the zinc-binding site can be mapped onto the protein's structure.[23]

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of proteins and their complexes with ligands, including metal ions.

General Protocol:

-

Crystallization: The zinc-bound protein is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration).

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The diffraction data are processed to generate an electron density map, into which the protein structure is built and refined. This reveals the precise coordination geometry of the zinc ion and its interacting residues.[12]

Conclusion and Future Directions

This compound serves as an effective delivery system for zinc, a metal ion that is indispensable for the function of a vast number of proteins. The molecular interactions of zinc ions with proteins are characterized by specific coordination geometries and a range of binding affinities, which can be quantified using techniques like ITC. These interactions are fundamental to the structural integrity of proteins, their catalytic activity, and the regulation of cellular signaling pathways.

A significant gap in the current knowledge is the lack of detailed studies on the direct molecular interactions of the intact this compound complex with proteins. Future research should aim to investigate whether this compound interacts directly with transporters or other proteins before its dissociation. Advanced techniques such as high-resolution mass spectrometry, coupled with computational modeling, could provide valuable insights into the transit of this compound across biological membranes and its potential protein-binding partners. A deeper understanding of these initial interactions will provide a more complete picture of the bioavailability and biological effects of this important nutritional supplement.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Function, Structure, and Transport Aspects of ZIP and ZnT Zinc Transporters in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and Regulation of Cellular Zinc Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reassessment of the Transport Mechanism of the Human Zinc Transporter SLC39A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Functions of Metallothionein and ZIP and ZnT Transporters: An Overview and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. pnas.org [pnas.org]

- 10. Interdomain zinc site on human albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure, Properties, and Engineering of the Major Zinc Binding Site on Human Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metal binding and interdomain thermodynamics of mammalian metallothionein-3: enthalpically favoured Cu+ supplants entropically favoured Zn2+ to form Cu4+ clusters under physiological conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Thermodynamics of Pb(ii) and Zn(ii) binding to MT-3, a neurologically important metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of zinc supplementation on superoxide dismutase activity in patients with ulcerative rectocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Zinc and Oxidative Stress: Current Mechanisms [mdpi.com]

- 17. Effect of different zinc levels on activity of superoxide dismutases & acid phosphatases and organic acid exudation on wheat genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. NMR identification of heavy metal-binding sites in a synthetic zinc finger peptide: toxicological implications for the interactions of xenobiotic metals with zinc finger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Role of Orotic Acid in the Biological Activity of Zinc Orotate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc orotate, a salt formed from zinc and orotic acid, is often marketed as a highly bioavailable form of zinc. This technical guide delves into the scientific basis for this claim by examining the distinct roles of both zinc and orotic acid in the compound's biological activity. We will explore the metabolic pathways of orotic acid, the cellular transport mechanisms of zinc, and the potential synergies between the two components. This document summarizes the available quantitative data from animal and in vitro studies, details relevant experimental protocols for assessing bioavailability, and visualizes key biological pathways to provide a comprehensive understanding for research and development professionals. A notable finding is the conspicuous absence of human clinical trials providing quantitative pharmacokinetic data for this compound, highlighting a significant gap in the current scientific literature.

Introduction: The Dual Nature of this compound

Zinc is an essential trace mineral indispensable for a vast array of physiological functions. It serves as a catalytic cofactor for over 300 enzymes and a structural component for numerous proteins, playing critical roles in immune function, protein synthesis, wound healing, DNA synthesis, and cell division. Orotic acid, historically known as vitamin B13, is a crucial intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are the building blocks of DNA and RNA.

The rationale behind chelating zinc with orotic acid to form this compound is primarily based on the hypothesis that orotic acid acts as a superior carrier for mineral ions, facilitating their transport across cell membranes. This is proposed to lead to enhanced bioavailability compared to inorganic zinc salts. This guide will critically evaluate the scientific evidence supporting this hypothesis.

The Role of Orotic Acid

A Precursor in Pyrimidine Biosynthesis

The primary endogenous role of orotic acid is as a key intermediate in the de novo synthesis of pyrimidines. This pathway is fundamental for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (cytidine, thymidine), which are essential for DNA and RNA synthesis.[1]

Figure 1: De Novo Pyrimidine Biosynthesis Pathway.

Orotic Acid as a Mineral Transporter

The central hypothesis for the enhanced bioavailability of mineral orotates is that the electrically neutral orotate salt can more readily pass through the lipid bilayers of cell membranes. While this is a plausible theoretical mechanism, direct evidence for the transport of intact this compound across the intestinal epithelium is lacking.

Orotic acid itself is transported into cells by specific transporters. Members of the solute carrier (SLC) family, particularly the SLC22 and SLC5 families of organic anion transporters (OATs), are implicated in the cellular uptake of orotic acid. It is currently unknown if these transporters can also facilitate the uptake of this compound.

Potential Signaling Roles of Orotic Acid

Emerging research suggests that orotic acid may have signaling roles beyond its function as a metabolite. Studies have shown that orotic acid can influence cellular responses to stress, modulate inflammatory pathways, and affect metabolic processes.[2][3] For instance, in skeletal muscle cells, orotic acid has been observed to diminish the expression of inflammatory transcripts following contraction and to suppress the phosphorylation of AMP-activated protein kinase (AMPK).[3] However, these effects are not yet fully understood in the context of this compound supplementation.

The Biological Activity of Zinc

Once absorbed, the zinc ion from this compound is expected to enter the body's zinc pool and exert its well-established biological effects.

Zinc-Dependent Signaling Pathways

Zinc ions are not only structural components of proteins but also act as intracellular signaling molecules. Two key transcription factors regulated by zinc are Nuclear Factor-kappa B (NF-κB) and Metal-Responsive Transcription Factor-1 (MTF-1).

-

NF-κB Signaling: Zinc has an inhibitory effect on the NF-κB signaling pathway, which is a central regulator of inflammation. Zinc can inhibit the IκB kinase (IKK) complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.

Figure 2: Zinc's Inhibition of the NF-κB Signaling Pathway.

-

MTF-1 Activation: MTF-1 is a key sensor of intracellular zinc levels. When zinc levels rise, zinc binds to the zinc finger domains of MTF-1, causing a conformational change that promotes its translocation to the nucleus. In the nucleus, MTF-1 binds to Metal Response Elements (MREs) in the promoter regions of target genes, such as those for metallothioneins and zinc transporters, to regulate zinc homeostasis.

References

Methodological & Application

Zinc Orotate: In Vitro Experimental Protocols for Cellular Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc orotate, a salt of the essential mineral zinc and orotic acid, is a compound of increasing interest in cellular and molecular biology research. Orotic acid, a precursor in pyrimidine synthesis, is thought to facilitate the transport of zinc into cells, potentially enhancing its bioavailability and therapeutic efficacy. These detailed application notes and protocols provide a framework for conducting in vitro studies to investigate the cellular effects of this compound, with a focus on cytotoxicity, cell signaling, and gene expression.

When conducting in vitro experiments with this compound, it is crucial to consider its solubility. Studies have shown that this compound has low solubility in water, which can affect the actual concentration in cell culture media, especially after sterile filtration.[1] Therefore, careful preparation of stock solutions and verification of zinc concentration are recommended.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assays

Determining the cytotoxic potential of this compound is a fundamental first step in in vitro analysis. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Prepare a stock solution of this compound. Due to its limited solubility, consider dissolving it in a small amount of DMSO before diluting in cell culture medium. Treat cells with a range of this compound concentrations (e.g., 10 µM to 500 µM) for desired time points (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Table 1: Comparative Cytotoxicity of Zinc Salts in PC12 Cells

| Zinc Salt | Cytotoxicity Category | Effective Concentration Range |

| Zinc Citrate | High | 0.05 - 0.3 mM |

| Zinc Sulfate | High | 0.1 - 0.3 mM |

| This compound | Moderate | 0.1 - 0.3 mM |

| Zinc Acetate | Moderate | 0.1 - 0.3 mM |

| Zinc Chloride | Moderate | 0.1 - 0.3 mM |

| Zinc Gluconate | Moderate | 0.1 - 0.3 mM |

| Zinc Histidinate | Low | > 0.3 mM |

Source: Adapted from a study on neuronal PC12 cells.[2]

Analysis of Intracellular Zinc Levels

To understand the cellular uptake of zinc from this compound, fluorescent probes like FluoZin-3 AM can be used to measure intracellular zinc concentrations.

Protocol: Intracellular Zinc Measurement with FluoZin-3 AM

-

Cell Preparation: Culture cells on glass-bottom dishes or in black-walled, clear-bottom 96-well plates.

-

Treatment: Treat cells with the desired concentration of this compound for a specific time.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with 1-5 µM FluoZin-3 AM in the buffer and incubate for 30 minutes at 37°C.

-

Washing: Wash the cells twice with the buffer to remove excess dye.

-

Imaging/Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (e.g., 494 nm excitation/518 nm emission).

Investigation of Cell Signaling Pathways

Zinc is known to modulate various signaling pathways critical for cell proliferation, survival, and apoptosis, such as the MAPK/ERK and STAT3 pathways. Western blotting is a key technique to analyze the phosphorylation status of proteins in these pathways.

Protocol: Western Blot Analysis of MAPK/ERK and STAT3 Phosphorylation

-

Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, ERK1/2, p-STAT3, STAT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Table 2: Hypothetical Western Blot Data for this compound Treatment

| Treatment | p-ERK1/2 / Total ERK1/2 (Fold Change) | p-STAT3 / Total STAT3 (Fold Change) |

| Control | 1.0 | 1.0 |

| This compound (50 µM, 30 min) | 2.5 | 0.7 |

| This compound (100 µM, 30 min) | 3.8 | 0.4 |

This table represents hypothetical data based on the known effects of zinc on these pathways and should be experimentally verified.

Gene Expression Analysis

To investigate the impact of this compound on gene regulation, quantitative real-time PCR (qRT-PCR) can be employed to measure the expression levels of target genes.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target genes of interest (e.g., metallothioneins, cell cycle regulators, apoptosis-related genes) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Table 3: Potential Target Genes for Expression Analysis after this compound Treatment

| Gene Category | Target Genes | Expected Regulation by Zinc |

| Zinc Homeostasis | Metallothionein (MT-1, MT-2) | Upregulation |

| ZIP Transporters | Downregulation | |

| ZnT Transporters | Upregulation | |

| Cell Cycle | p21, p27 | Upregulation |

| Cyclin D1 | Downregulation | |

| Apoptosis | Bax | Upregulation |

| Bcl-2 | Downregulation | |

| Caspase-3, -9 | Upregulation |

This table provides a list of potential target genes based on general knowledge of zinc's cellular functions. Specific effects of this compound need to be experimentally determined.[3]

Visualization of Experimental Workflows and Signaling Pathways

Diagram 1: General Experimental Workflow for In Vitro Analysis of this compound

Workflow for studying this compound in vitro.

Diagram 2: Hypothesized this compound-Modulated MAPK/ERK Signaling Pathway

Hypothesized activation of MAPK/ERK by this compound.

Diagram 3: Hypothesized this compound-Modulated STAT3 Signaling Pathway

Hypothesized inhibition of STAT3 by this compound.

References

Application Notes & Protocols for the Quantification of Zinc Orotate in Biological Samples

Introduction

Zinc orotate is a salt consisting of zinc cations and orotate anions (orotic acid). Upon administration and absorption, it is expected to dissociate, releasing zinc ions and orotic acid into the biological system. Therefore, the quantification of "this compound" in biological samples is typically approached by measuring one or both of its components:

-

Total Zinc Concentration: An increase in total zinc concentration in matrices like plasma, serum, or tissues following administration can be correlated with the absorption of the zinc moiety from the salt. This is the most common approach.

-